Cas no 7544-87-8 (N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride)

N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride 化学的及び物理的性質
名前と識別子
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- N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride
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N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-142019-0.05g |
N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride |
7544-87-8 | 95% | 0.05g |
$179.0 | 2023-06-08 | |
Enamine | EN300-142019-1.0g |
N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride |
7544-87-8 | 95% | 1g |
$770.0 | 2023-06-08 | |
TRC | M104553-10mg |
N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride |
7544-87-8 | 10mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-142019-10.0g |
N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride |
7544-87-8 | 95% | 10g |
$3315.0 | 2023-06-08 | |
Enamine | EN300-142019-0.1g |
N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride |
7544-87-8 | 95% | 0.1g |
$268.0 | 2023-06-08 | |
Chemenu | CM431995-500mg |
N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride |
7544-87-8 | 95%+ | 500mg |
$*** | 2023-05-29 | |
Chemenu | CM431995-1g |
N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride |
7544-87-8 | 95%+ | 1g |
$*** | 2023-05-29 | |
Enamine | EN300-142019-2500mg |
N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride |
7544-87-8 | 95.0% | 2500mg |
$1509.0 | 2023-09-30 | |
Enamine | EN300-142019-5000mg |
N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride |
7544-87-8 | 95.0% | 5000mg |
$2235.0 | 2023-09-30 | |
Aaron | AR01ADS8-50mg |
N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride |
7544-87-8 | 95% | 50mg |
$272.00 | 2025-02-09 |
N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochlorideに関する追加情報
N-Methyl-3,4-Dihydro-2H-Pyrrol-5-Amine Hydrochloride: A Comprehensive Overview
N-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, commonly referred to by its CAS number CAS No. 7544-87-8, is a compound of significant interest in various scientific and industrial applications. This compound belongs to the class of pyrrole derivatives, which are widely studied for their unique chemical properties and potential applications in drug discovery, material science, and organic synthesis. The structure of this compound consists of a pyrrole ring with a methyl group attached to the nitrogen atom and a hydrochloride counterion, making it a versatile molecule for further functionalization.
Recent advancements in synthetic chemistry have enabled the precise synthesis of N-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, allowing researchers to explore its properties in greater depth. The compound's structure is characterized by a partially saturated pyrrole ring system, which contributes to its stability and reactivity. This makes it an ideal candidate for use in various chemical transformations, including alkylation, acylation, and coupling reactions.
One of the most promising areas of research involving this compound is its application in drug development. Studies have shown that derivatives of pyrrole compounds can exhibit potent biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. For instance, recent research has highlighted the potential of N-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride as a lead compound for developing novel anti-cancer agents. Its ability to inhibit specific enzymes involved in cancer cell proliferation has drawn significant attention from pharmaceutical researchers.
In addition to its pharmacological applications, this compound has also found utility in the field of material science. The unique electronic properties of pyrrole derivatives make them suitable for use in the development of conductive polymers and organic electronics. Recent studies have demonstrated that films made from derivatives of CAS No. 7544-87-8 exhibit excellent electrical conductivity and mechanical stability, making them potential candidates for use in flexible electronics and sensors.
The synthesis of N-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride typically involves multi-step processes that require careful control over reaction conditions to ensure high yield and purity. One common approach involves the alkylation of pyrrole with methylating agents followed by protonation to form the hydrochloride salt. Researchers have also explored alternative synthetic routes using catalytic methods to enhance reaction efficiency and reduce environmental impact.
Another area of active research is the study of the stereochemistry and conformational flexibility of this compound. Understanding the spatial arrangement of atoms in CAS No. 7544-87-8 is crucial for predicting its interactions with biological targets and designing more effective drug molecules. Advanced computational techniques, such as molecular docking and dynamics simulations, have been employed to investigate these properties at an atomic level.
The versatility of N-Methyl-3,4-dihydro-2H-pyrrol_
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